molecular formula C15H13N3O6 B10896253 N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B10896253
M. Wt: 331.28 g/mol
InChI Key: RJXJJAGQYZRSTP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is an organic compound that features a benzamide core substituted with ethoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(4-ethoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzamide core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in its analogs .

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-2-24-14-5-3-11(4-6-14)16-15(19)10-7-12(17(20)21)9-13(8-10)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

RJXJJAGQYZRSTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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